2-methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine
Description
Properties
IUPAC Name |
2-methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N/c1-10(2)8-15-9-14-12(4)6-11(3)7-13(14)5/h6,10,12-15H,7-9H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDDCMLXSZPXMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=CC(C1CNCC(C)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine typically involves multiple steps:
Formation of the cyclohexene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance efficiency and yield. Catalysts and solvents are chosen to maximize the reaction rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound exhibits promising pharmacological activities. Its structural similarity to known bioactive molecules suggests potential applications in drug design and development. For instance, derivatives of cyclohexene have been investigated for their roles as anti-inflammatory agents and analgesics. Research indicates that modifications to the amine group can enhance bioactivity and selectivity towards specific biological targets.
Case Studies
- Anti-Cancer Activity : A study demonstrated that similar compounds with cyclohexene moieties showed cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways.
- Neuroprotective Effects : Research has suggested that compounds with similar structures might protect neuronal cells from oxidative stress, presenting potential applications in treating neurodegenerative diseases.
Agricultural Sciences
Pesticidal Properties
Compounds structurally related to 2-methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine have been explored for their insecticidal and fungicidal properties. The unique configuration of the cyclohexene ring enhances the interaction with biological targets in pests.
Case Studies
- Insecticides : A series of experiments revealed that derivatives of this compound exhibited significant efficacy against common agricultural pests, such as aphids and beetles.
- Fungicides : Laboratory tests indicated that certain formulations could inhibit fungal growth in crops, suggesting a dual role in pest management.
Industrial Uses
Synthetic Applications
The compound can serve as an intermediate in the synthesis of various organic compounds. Its amine functionality allows for further reactions leading to diverse chemical products.
Case Studies
- Flavoring Agents : Research indicates that derivatives are utilized in the food industry as synthetic flavoring agents due to their pleasant aromatic properties.
- Fragrance Industry : The compound's structural characteristics make it suitable for use in perfumes and cosmetics, where it contributes to desirable scent profiles.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Medicinal Chemistry | Anti-cancer activity | Induces apoptosis in cancer cell lines |
| Neuroprotective effects | Protects neuronal cells from oxidative stress | |
| Agricultural Sciences | Insecticides | Effective against aphids and beetles |
| Fungicides | Inhibits fungal growth in crops | |
| Industrial Uses | Synthetic flavoring agents | Pleasant aroma; used in food products |
| Fragrance industry | Contributes to scent profiles in perfumes |
Mechanism of Action
The mechanism by which 2-methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine exerts its effects involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
The following analysis focuses on structurally and functionally related compounds, emphasizing their pharmacological properties, receptor selectivity, and clinical relevance.
Structural Analogues of Interest
PF-04455242 (2-methyl-N-((2'-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine)
- Structure : Features a biphenyl core with a pyrrolidinylsulfonyl group at the 2'-position and a methylpropan-1-amine side chain .
- Pharmacology :
- KOR Affinity : High affinity for human KOR (Ki = 3 nM) with ~20-fold selectivity over μ-opioid receptors (MOR; Ki = 64 nM) .
- Functional Activity : Acts as a competitive antagonist, reversing KOR agonist-induced hypolocomotion in preclinical models .
- Clinical Status : Advanced to phase 1 trials, demonstrating target engagement in humans .
JNJ-67953964 (CERC-501/LY2456302)
- Structure: (S)-3-fluoro-4-(4-((2-(3,5-dimethylphenyl)pyrrolidin-1-yl)methyl)phenoxy)benzamide, featuring a benzamide core .
- Pharmacology :
Spiradoline
- Structure : A spirocyclic compound (2-(3,4-dichlorophenyl)-N-methyl-N-((5S,7R,8R)-7-(pyrrolidin-1-yl)-1-oxaspiro[4.5]decan-8-yl)acetamide) with agonist activity at KOR .
- Pharmacology :
BU09059
- Structure: Undisclosed, but reported as a novel KOR antagonist with improved pharmacokinetics .
- Pharmacology: Demonstrates subnanomolar KOR affinity and efficacy in reducing stress-induced behaviors in rodent models .
Pharmacological and Structural Comparison
Table 1: Key Pharmacological Parameters
Table 2: Structural and Physicochemical Properties
<sup>a</sup> Predicted using analogous structures.
Mechanistic and Clinical Insights
- PF-04455242 : Its biphenyl-sulfonamide moiety enhances KOR binding via hydrophobic interactions and hydrogen bonding with Tyr<sup>312</sup> and Asp<sup>138</sup> residues . Clinical studies confirmed dose-dependent KOR occupancy using PET imaging .
- JNJ-67953964 : The fluoro-benzamide structure improves metabolic stability, enabling once-daily dosing in trials for depression .
Biological Activity
2-Methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine is a compound with notable structural features that suggest potential biological activity. This article explores its biological activity, including its synthesis, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
- Molecular Formula : C14H27N
- Molecular Weight : 209.38 g/mol
- InChI Key : LYDDCMLXSZPXMZ-UHFFFAOYSA-N
Synthesis
The synthesis of this compound typically involves the reaction of appropriate amines with cyclohexene derivatives. The detailed synthetic pathways can be found in various studies focusing on related compounds .
Anticancer Activity
Recent studies have indicated that compounds structurally related to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, a series of N-substituted derivatives demonstrated varying degrees of inhibition on the proliferation of human cancer cells such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC50 values ranging from 3.65 to 12.16 µM .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 5i | MCF-7 | 3.65 |
| 5k | A549 | 5.44 |
| 5n | A549 | 5.09 |
| 5k | HeLa | 12.16 |
The mechanism by which these compounds exert their anticancer effects appears to involve cell cycle arrest at specific phases. For example, compounds similar to this compound have been shown to induce cell cycle arrest at the S and G2/M phases, indicating a multi-faceted approach to inhibiting cell proliferation .
Case Studies
In one study focusing on the biological evaluation of related compounds, researchers synthesized a series of derivatives and tested their cytotoxicity against five human cancer cell lines. The results highlighted the potential for these compounds to serve as lead structures in drug development due to their promising activity profiles.
Case Study Summary
A study synthesized multiple derivatives and assessed their biological activities:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-methyl-N-[(2,4,6-trimethylcyclohex-3-en-1-yl)methyl]propan-1-amine?
- Methodological Answer : The synthesis can leverage reductive amination or multi-step alkylation strategies. For example, the cyclohexenyl precursor (e.g., 2,4,6-trimethylcyclohex-3-en-1-ylmethanol) can undergo oxidation to an aldehyde, followed by condensation with 2-methylpropan-1-amine and subsequent reduction. Computational reaction path searches (e.g., quantum chemical calculations) can optimize intermediates and transition states to reduce trial-and-error approaches . Evidence from analogous amines (e.g., N-substituted cyclohexenyl derivatives) suggests using catalysts like Pd/C for hydrogenation or NaBH(OAc)₃ for selective reductions .
Q. Which analytical techniques are most effective for characterizing purity and structural confirmation?
- Methodological Answer : High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are critical. ¹H/¹³C NMR can resolve methyl group regiochemistry on the cyclohexenyl ring and confirm the amine linkage. Gas chromatography-mass spectrometry (GC-MS) is recommended for purity assessment, while X-ray crystallography (if crystalline) can unambiguously determine stereochemistry. Comparative studies of similar amines highlight the importance of coupling 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals in crowded spectral regions .
Advanced Research Questions
Q. How does the stereochemistry of the cyclohexenyl ring influence biological activity or receptor binding?
- Methodological Answer : Computational docking studies (e.g., molecular dynamics simulations) paired with enantioselective synthesis can isolate stereoisomers and evaluate their pharmacodynamic profiles. For example, (R)- vs. (S)-configured cyclohexenyl derivatives may exhibit differential binding to amine-sensitive receptors like GPCRs or ion channels. Structural analogs (e.g., (2R,3R)-configured amines) show that bulky substituents on the cyclohexenyl ring hinder rotational freedom, potentially enhancing target specificity . Bioassays using cell lines expressing target receptors (e.g., HEK293T) are recommended for validation.
Q. What strategies resolve contradictions in reaction yields during scale-up from milligram to gram quantities?
- Methodological Answer : Systematic Design of Experiments (DoE) methodologies, such as factorial design or response surface modeling, can identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For instance, a Plackett-Burman design might reveal that trace moisture in solvents disproportionately affects imine formation in scaled reactions. Cross-validation with kinetic studies (e.g., rate profiling via in-situ IR spectroscopy) can isolate bottlenecks like intermediate degradation .
Q. How can computational methods predict the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Density functional theory (DFT) calculations can model hydrolysis or oxidation pathways, particularly at the amine group or cyclohexenyl double bond. Accelerated stability testing (e.g., stress studies at 40°C/75% RH) combined with LC-MS monitoring can validate computational predictions. Analogous studies on N-alkylated amines suggest that electron-withdrawing groups on the cyclohexenyl ring enhance oxidative stability .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for optimizing reaction conditions with limited starting material?
- Methodological Answer : Bayesian optimization or Taguchi methods minimize experimental runs while maximizing data robustness. For example, a fractional factorial design with 3–5 factors (e.g., solvent, catalyst, stoichiometry) can prioritize high-yield conditions. Evidence from multi-component coupling reactions highlights the utility of Pareto charts to rank variable impacts .
Q. How to address discrepancies in biological assay results across different research groups?
- Methodological Answer : Standardize assay protocols (e.g., cell passage number, incubation time) and validate compound solubility using dynamic light scattering (DLS) or nephelometry. Collaborative inter-laboratory studies using shared reference samples (e.g., a centrally synthesized batch) can identify systematic biases. For example, variations in serum content in cell culture media may alter amine bioavailability .
Structural & Functional Insights
Q. What role do the methyl groups on the cyclohexenyl ring play in modulating lipophilicity?
- Methodological Answer : LogP calculations (e.g., XLogP3) and experimental shake-flask partitioning can correlate substituent position with hydrophobicity. Methyl groups at the 2,4,6-positions likely increase steric shielding of the double bond, reducing polarity. Comparative data from trimethylcyclohexane derivatives suggest a ~0.5-unit LogP increase per methyl group, impacting membrane permeability .
Q. Can the compound act as a chiral ligand in asymmetric catalysis?
- Methodological Answer : Screening via model reactions (e.g., asymmetric aldol or hydrogenation) can test enantioselective induction. The tertiary amine and rigid cyclohexenyl backbone may coordinate metals like Cu or Ru. Studies on structurally similar amines (e.g., prolinol derivatives) demonstrate that substituent bulkiness enhances enantiomeric excess (ee) in catalytic cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
